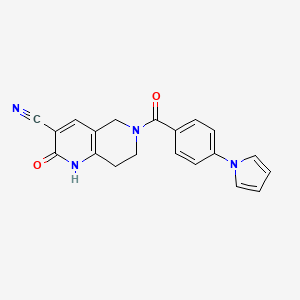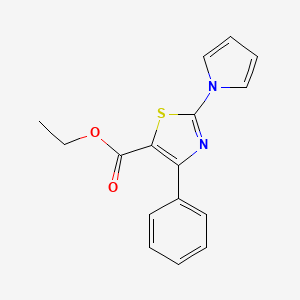
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, commonly known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of various types of cancer. This compound has gained significant attention in the scientific community due to its unique mechanism of action and potential therapeutic benefits.
Mécanisme D'action
TH-302 is a hypoxia-activated prodrug that is selectively activated in the hypoxic regions of tumors. Hypoxia is a common feature of solid tumors, and it is associated with poor prognosis and resistance to conventional cancer therapies. TH-302 is designed to exploit this unique feature of tumors by selectively targeting hypoxic regions and releasing its active form, bromo-isophosphoramide mustard (Br-IPM), in response to low oxygen levels.
Biochemical and Physiological Effects:
TH-302 exerts its anticancer effects by inducing DNA damage and cell death in tumor cells. The active form of TH-302, Br-IPM, is a potent alkylating agent that binds to DNA and causes DNA cross-linking, which leads to cell cycle arrest and apoptosis. TH-302 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
TH-302 has several advantages for lab experiments, including its selective activation in hypoxic regions of tumors, its ability to induce DNA damage and cell death in tumor cells, and its potential to inhibit angiogenesis. However, TH-302 has some limitations, including its potential toxicity and the need for careful monitoring of oxygen levels during treatment.
Orientations Futures
Several future directions for TH-302 research include the development of new hypoxia-activated prodrugs with improved efficacy and safety profiles, the identification of biomarkers that can predict the response to TH-302 treatment, and the evaluation of TH-302 in combination with other cancer therapies. Additionally, further studies are needed to elucidate the mechanism of action of TH-302 and to determine its potential for use in other types of cancer.
Méthodes De Synthèse
TH-302 is synthesized using a multistep process that involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with 2-aminoethanol, followed by the reaction of the resulting intermediate with 3-thiophene ethanol. The final product is obtained by purification and isolation of the desired compound using standard techniques.
Applications De Recherche Scientifique
TH-302 has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer, including pancreatic, breast, lung, and colon cancer. Several preclinical and clinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth and improving the overall survival of cancer patients.
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S/c17-16(18,19)24-13-3-1-11(2-4-13)15(22)20-9-14(23-7-6-21)12-5-8-25-10-12/h1-5,8,10,14,21H,6-7,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNOZZSEGPNCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(C2=CSC=C2)OCCO)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

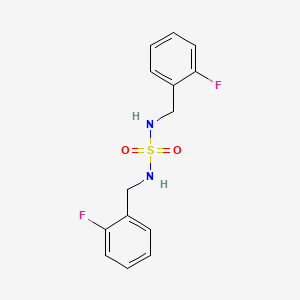

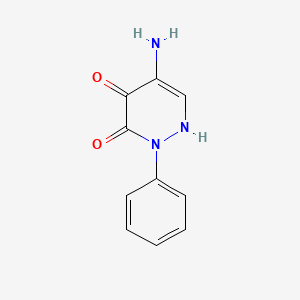
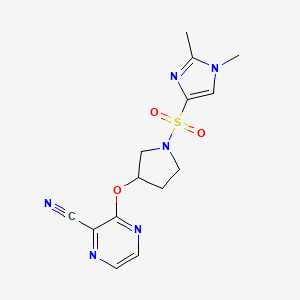
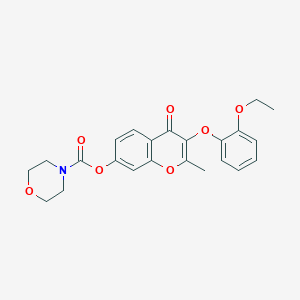
![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)
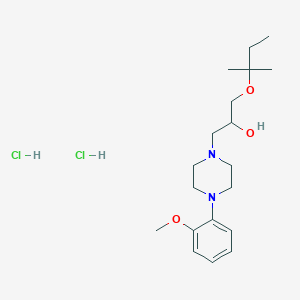
![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2497016.png)
![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)
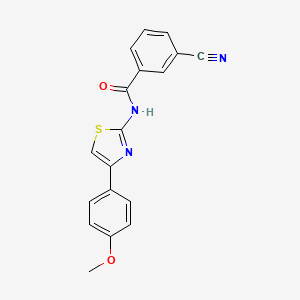

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)
